CCG-257081

Catalog No.
S522933
CAS No.
1922098-90-5
M.F
C24H19ClF3N3O2
M. Wt
473.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCG-257081

CAS Number

1922098-90-5

Product Name

CCG-257081

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-(3-fluoro-5-pyridin-4-ylbenzoyl)piperidine-3-carboxamide

Molecular Formula

C24H19ClF3N3O2

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C24H19ClF3N3O2/c25-19-1-3-21(4-2-19)30-22(32)18-12-24(27,28)14-31(13-18)23(33)17-9-16(10-20(26)11-17)15-5-7-29-8-6-15/h1-11,18H,12-14H2,(H,30,32)

InChI Key

BEDJWRJGMARXLZ-UHFFFAOYSA-N

SMILES

O=C(C1CN(C(C2=CC(F)=CC(C3=CC=NC=C3)=C2)=O)CC(F)(F)C1)NC4=CC=C(Cl)C=C4

Solubility

Soluble in DMSO

Synonyms

CCG-257081; CCG 257081; CCG257081;

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Description

The exact mass of the compound CCG-257081 is 473.1118 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting the Rho/MRTF/SRF Pathway

Fibrosis is a condition characterized by excessive deposition of collagen-rich scar tissue in organs. This can lead to impaired function and organ failure. The Rho/MRTF/SRF pathway is a signaling cascade that regulates the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production in fibrosis []. Studies have shown that CCG-257081 effectively inhibits this pathway, thereby reducing myofibroblast differentiation and collagen synthesis [, ].

CCG-257081, also known as MRTF/SRF-IN-1, is a small molecule inhibitor that targets the myocardin-related transcription factor and serum response factor (MRTF/SRF) signaling pathway. Its chemical formula is C24H19ClF3N3O2C_{24}H_{19}ClF_{3}N_{3}O_{2} with a molecular weight of 473.87 g/mol. The compound has shown promise in various preclinical studies, particularly in the context of fibrosis and cancer treatment .

CCG-257081 functions primarily by inhibiting the Rho/MRTF/SRF pathway, which is crucial for various cellular processes, including gene expression related to fibrosis and tumor progression. The compound binds to pirin, a protein involved in these pathways, with a dissociation constant (KDK_D) of 8.5 μM, indicating moderate affinity . The binding mechanism involves hydrogen bonds with water molecules coordinated to iron in the pirin structure, without direct contact with the metal ion itself .

In biological studies, CCG-257081 has demonstrated significant anti-fibrotic effects. For instance, in mouse models of bleomycin-induced skin fibrosis, daily administration of CCG-257081 at 50 mg/kg resulted in reduced skin thickness and improved histopathological outcomes compared to control groups . Additionally, it has been shown to enhance the sensitivity of cancer cells to treatments such as vemurafenib by inhibiting pathways associated with drug resistance .

CCG-257081 is primarily researched for its applications in:

  • Fibrosis Treatment: It has shown efficacy in preventing and treating various forms of fibrosis, particularly skin and lung fibrosis induced by bleomycin.
  • Cancer Therapy: The compound enhances the effectiveness of existing cancer therapies by overcoming drug resistance mechanisms in tumor cells .
  • Cardiovascular Research: Due to its role in modulating MRTF/SRF signaling, it may have implications for heart disease research.

Studies using isothermal titration calorimetry have confirmed that CCG-257081 binds effectively to pirin. The interaction results in significant enthalpic changes, suggesting strong binding affinity compared to other related compounds like CCG-222740 and CCG-258531 . Furthermore, co-crystallization studies have elucidated the structural basis for this interaction, revealing how CCG-257081 fits into the binding pocket of pirin.

Several compounds share structural or functional similarities with CCG-257081. Below is a comparison highlighting its uniqueness:

Compound NameBinding Affinity (K_D)Main TargetUnique Features
CCG-2227404.3 μMPirinStronger binding affinity than CCG-257081
CCG-258531>100 μMNot specifiedInactive in biological assays
CCG-203971Not specifiedNot specifiedEarlier compound in the same series
CCG-232601Not specifiedNot specifiedRelated but less potent

CCG-257081 stands out due to its moderate binding affinity and demonstrated efficacy in both fibrosis prevention and enhancing cancer treatment responses. Its ability to selectively inhibit key pathways while maintaining a favorable pharmacokinetic profile makes it a valuable candidate for further research and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

473.1117890 g/mol

Monoisotopic Mass

473.1117890 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
https://www.researchgate.net/grant/Demonstrating-the-feasibility-of-CCG-257081-as-a-preventive-therapy-to-inhibit-bleomycin-induced-lung-fibrosis-in-mice_3433689

Explore Compound Types